molecular formula C11H11NO4 B15330936 Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate

Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate

Cat. No.: B15330936
M. Wt: 221.21 g/mol
InChI Key: UTVQYDDXJSCJTA-UHFFFAOYSA-N
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Description

Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acetophenone derivatives with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields the desired isoxazole scaffold through a series of intermediate steps.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-Methoxybenzo[d]isoxazole-3-carboxylate
  • Ethyl 6-Methoxy-3-methylindole-2-carboxylate
  • Ethyl 6-Methoxy-4-methylindole-2-carboxylate

Uniqueness

Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate is unique due to its specific isoxazole ring structure and the presence of the methoxy and carboxylate groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 6-methoxy-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C11H11NO4/c1-3-15-11(13)10-8-5-4-7(14-2)6-9(8)12-16-10/h4-6H,3H2,1-2H3

InChI Key

UTVQYDDXJSCJTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=NO1)OC

Origin of Product

United States

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